1-Acetyl-6-chloro-1H-indazole
Overview
Description
1-Acetyl-6-chloro-1H-indazole is a chemical compound with the molecular formula C9H7ClN2O . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .
Synthesis Analysis
The synthesis of indazole derivatives has been a topic of considerable interest in the field of medicinal chemistry . Various methods have been developed for the synthesis of indazole derivatives . For example, a study by Wang et al. described the synthesis of novel 1H-indazole derivatives as potential inhibitors of pan-Pim kinases . Another study reported the selective electrochemical synthesis of 1H-indazoles . A different approach involved an electronically directed metalation/formylation sequence followed by condensation with methyl hydrazine to form a hydrazone, culminating in a copper-catalyzed intramolecular Ullmann cyclization .
Molecular Structure Analysis
The indazole system is essentially planar, with the greatest deviation from the mean plane being 0.007 (2) Å . The dihedral angle between the two six-membered rings is 74.99 (9)° .
Chemical Reactions Analysis
Indazole derivatives have been shown to react with benzynes via an aryl insertion carried out at 100 1C . The tautomerism in indazoles greatly influences synthesis, reactivity, physical and even the biological properties of indazoles .
Physical And Chemical Properties Analysis
The molecular weight of 1-Acetyl-6-chloro-1H-indazole is 194.62 g/mol . The exact mass and monoisotopic mass are both 194.0246905 g/mol . The compound has a topological polar surface area of 34.9 Ų .
Scientific Research Applications
Anticancer Applications
1-Acetyl-6-chloro-1H-indazole and its derivatives have shown promise in cancer research. A study by Hoang et al. (2022) discovered that certain 6-aminoindazole derivatives exhibited significant cytotoxicity in human colorectal cancer cell lines. Another research by Maggio et al. (2011) synthesized N-phenyl-1H-indazole-1-carboxamides with notable antiproliferative activity against various cancer cell lines.
Structural and Physical Properties
Studies on the structural and physical properties of indazole derivatives, including 1-Acetyl-6-chloro-1H-indazole, are essential for understanding their potential applications. Abdelahi et al. (2017) Abdelahi et al. (2017) and Hakmaoui et al. (2015) Hakmaoui et al. (2015) investigated the crystal structure of indazole derivatives, providing insights into their molecular configurations.
Antimicrobial and Antibacterial Properties
Indazole compounds have been evaluated for their antimicrobial and antibacterial properties. Samadhiya et al. (2012) Samadhiya et al. (2012) synthesized 2-azetidinone derivatives of 6-nitro-1H-indazole and screened them for antibacterial, antifungal, and antitubercular activities. Additionally, Khan et al. (2017) Khan et al. (2017) reported on the synthesis and antibacterial evaluation of 4,5‐dihydro‐1H‐indazoles.
Synthesis and Chemical Transformations
The synthesis and chemical transformation of indazole derivatives have been a focus of several studies. Research by Ye et al. (2020) Ye et al. (2020) discussed the highly enantioselective synthesis of indazoles using CuH catalysis. Tang et al. (2014) Tang et al. (2014) described a novel method for synthesizing 1H-indazoles via copper-catalyzed cross-coupling/cyclization.
Other Biological Activities
Indazole derivatives have been investigated for various biological activities beyond their anticancer potential. Zubenko et al. (2022) Zubenko et al. (2022) explored the biological activity of indazole derivatives, including antibacterial, antiprotozoal, and fungistatic activities.
Safety And Hazards
1-Acetyl-6-chloro-1H-indazole is harmful by inhalation, in contact with skin, and if swallowed . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The compound can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research will likely focus on developing new methods for the synthesis of these compounds with better biological activities . For example, a recent review article discussed the chemistry, tautomerism, different schematics for the synthesis of indazole derivatives, and their different biological activities .
properties
IUPAC Name |
1-(6-chloroindazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11-12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUGDGXAYHVXBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)Cl)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505276 | |
Record name | 1-(6-Chloro-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-6-chloro-1H-indazole | |
CAS RN |
708-40-7 | |
Record name | 1-(6-Chloro-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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